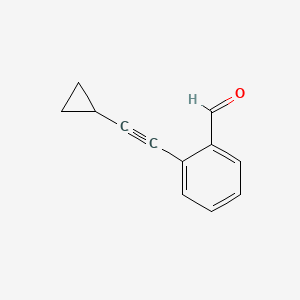

2-(Cyclopropylethynyl)benzaldehyde

概要

説明

Synthesis Analysis

The synthesis of 2-(Cyclopropylethynyl)benzaldehyde involves the reaction between cyclopropyl acetylene and 2-bromobenzaldehyde . This reaction yields the desired product .

Molecular Structure Analysis

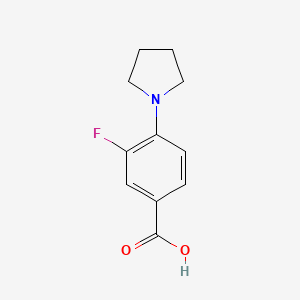

The molecular formula of This compound is C₁₂H₁₀O . It consists of a benzene ring with an aldehyde group and a carboxylic acid group as substituents, positioned ortho to each other . The compound exhibits ring–chain tautomerism , where the two substituents can react to form 3-hydroxyphthalide , a cyclic lactol .

Physical And Chemical Properties Analysis

科学的研究の応用

Catalytic Synthesis Applications

Various 2-[6-en-1-ynyl]benzaldehydes, including analogues, have been effectively cyclized using Huisgen-type [3+2] cycloaddition. This process, involving a tetracyclic platinum-carbene complex, results in tricyclic products with good yields and excellent stereoselectivities. This method has been successfully applied to faveline synthesis, highlighting its potential in complex organic syntheses (Oh, Lee, & Hong, 2010).

Enzymatic Catalysis in Organic Synthesis

Benzaldehyde lyase, an enantioselective enzyme, has been used to catalyze the formation and cleavage of (R)-benzoin derivatives. A study investigated the asymmetric synthesis of (R)-3, 3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin using reaction engineering. This demonstrates the potential of enzyme catalysis in synthesizing complex organic compounds, showcasing the versatility of benzaldehydes in bio-organic chemistry (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Synthesis of Isotopically Labeled Benzaldehydes

A general methodology for synthesizing functionalized 2H and 13C labeled benzaldehydes has been developed, demonstrating their importance as building blocks in organic chemistry. This process allows for the transfer of isotopic purity >99% via regio-selective formylation, highlighting the role of benzaldehydes in the synthesis of natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).

Bioproduction of Benzaldehyde

Studies on Pichia pastoris, a methylotrophic yeast, have shown its ability to produce benzaldehyde, a molecule extensively used in the flavor industry. This research underscores the potential of biotechnological methods in producing commercially valuable compounds, with a focus on sustainability and consumer preference (Craig & Daugulis, 2013).

Biomimetic Catalysis

The use of 2-Hydroxypropyl-β-cyclodextrin polymer as a biomimetic enzyme for mediated synthesis of benzaldehyde in water represents a novel approach in catalysis. This method highlights the role of biomimetic catalysts in achieving high substrate conversion and product selectivity in aqueous solutions, expanding the applications of benzaldehydes in green chemistry (Yang & Ji, 2013).

Oxidative Property Enhancement

Research on mesoporous Ti-SBA-15 treated with chlorosulfonic acid shows a threefold increase in oxidative property, enhancing benzyl alcohol conversion. This illustrates the potential of modified catalysts in industrial applications, particularly in the production of benzaldehyde for various industries (Sharma, Soni, & Dalai, 2012).

作用機序

Target of Action

Benzaldehydes, in general, have been found to target cellular antioxidation systems .

Mode of Action

Benzaldehydes are known to disrupt cellular antioxidation systems . They can serve as potent redox cyclers that inhibit microbial growth through destabilization of cellular redox homeostasis .

Biochemical Pathways

Benzaldehydes are synthesized via the β-oxidative pathway in peroxisomes . They are also involved in the shikimate pathway for the biosynthesis of phenolic acids .

Pharmacokinetics

It is known that the compound should be stored at 2-8°c for stability .

Result of Action

Benzaldehydes are known to have antifungal activity and can disrupt cellular antioxidation systems .

Safety and Hazards

生化学分析

Biochemical Properties

2-(Cyclopropylethynyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as superoxide dismutases and glutathione reductase. These interactions are crucial as they can influence the redox state of cells and impact cellular antioxidation mechanisms . The compound’s ability to disrupt cellular redox homeostasis makes it a valuable tool in studying oxidative stress and related biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can disrupt the antioxidation systems in fungal cells, leading to inhibited growth and increased sensitivity to oxidative stress . Additionally, it can modulate gene expression related to oxidative stress response pathways, thereby affecting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes such as superoxide dismutases and glutathione reductase, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress . This inhibition can alter gene expression patterns, particularly those involved in the oxidative stress response, thereby impacting cellular function and viability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and potential cellular damage . The compound’s stability under various storage conditions, such as at 2-8°C, also plays a role in its effectiveness over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including oxidative stress and cellular damage . Understanding the threshold effects and toxicological profile of this compound is essential for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of aromatic compounds. It can be metabolized via the benzaldehyde, benzoate, and catechol ortho-cleavage pathways . These pathways involve enzymes such as aromatic alcohol dehydrogenase and aromatic aldehyde dehydrogenase, which convert the compound into metabolites that can enter the tricarboxylic acid (TCA) cycle.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution within cells . Understanding these interactions is crucial for determining the compound’s localization and accumulation in different cellular compartments.

Subcellular Localization

This compound is localized in various subcellular compartments, where it can exert its biochemical effects. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, it may accumulate in the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress.

特性

IUPAC Name |

2-(2-cyclopropylethynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-9-12-4-2-1-3-11(12)8-7-10-5-6-10/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQZBHGVONTLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652242 | |

| Record name | 2-(Cyclopropylethynyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914220-97-6 | |

| Record name | 2-(Cyclopropylethynyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1451679.png)

![Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine](/img/structure/B1451690.png)

![3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B1451692.png)

![5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1451700.png)